

Navigating the Solubility Landscape of 5-Bromo-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzophenone

Cat. No.: B1330228

[Get Quote](#)

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of **5-Bromo-2-hydroxybenzophenone**, a crucial intermediate in various synthetic applications, including pharmaceuticals and UV stabilizers.^[1] Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available solubility information, a robust experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.

Core Properties of 5-Bromo-2-hydroxybenzophenone

Before delving into its solubility, a foundational understanding of the physicochemical properties of **5-Bromo-2-hydroxybenzophenone** is essential.

Property	Value
CAS Number	55082-33-2 [1] [2] [3]
Molecular Formula	C ₁₃ H ₉ BrO ₂ [1] [4]
Molecular Weight	277.12 g/mol [1]
Appearance	Light yellow to yellow to orange powder or crystals [1] [2]
Melting Point	108-116 °C [1]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for **5-Bromo-2-hydroxybenzophenone** across a wide range of common organic solvents. While qualitative descriptors are found for some solvents, precise numerical values (e.g., in mg/mL or mol/L) at various temperatures are not readily available. This data gap highlights the necessity for empirical determination by researchers working with this compound.

The table below summarizes the available qualitative solubility information.

Solvent	Solubility	Reference
Methanol	Slightly Soluble	[5]

Note: The referenced solubility is for 5-Bromo-2-hydroxybenzonitrile, a structurally similar compound. This suggests that **5-Bromo-2-hydroxybenzophenone** may also exhibit limited solubility in methanol, but this requires experimental verification.

Given the limited data, this guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.^[6] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Objective: To determine the equilibrium solubility of **5-Bromo-2-hydroxybenzophenone** in a selected organic solvent at a specified temperature.

Materials and Equipment:

- **5-Bromo-2-hydroxybenzophenone** (crystalline solid)
- Selected organic solvent(s) of high purity
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Pipettes and other standard laboratory glassware

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **5-Bromo-2-hydroxybenzophenone** to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
 - Accurately add a known volume or mass of the chosen organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation during the experiment.

- Equilibration:

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
- Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is between 24 and 72 hours.[\[6\]](#)
- To confirm that equilibrium has been established, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.[\[6\]](#)

- Sample Collection and Preparation:

- Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[\[6\]](#)
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
- Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

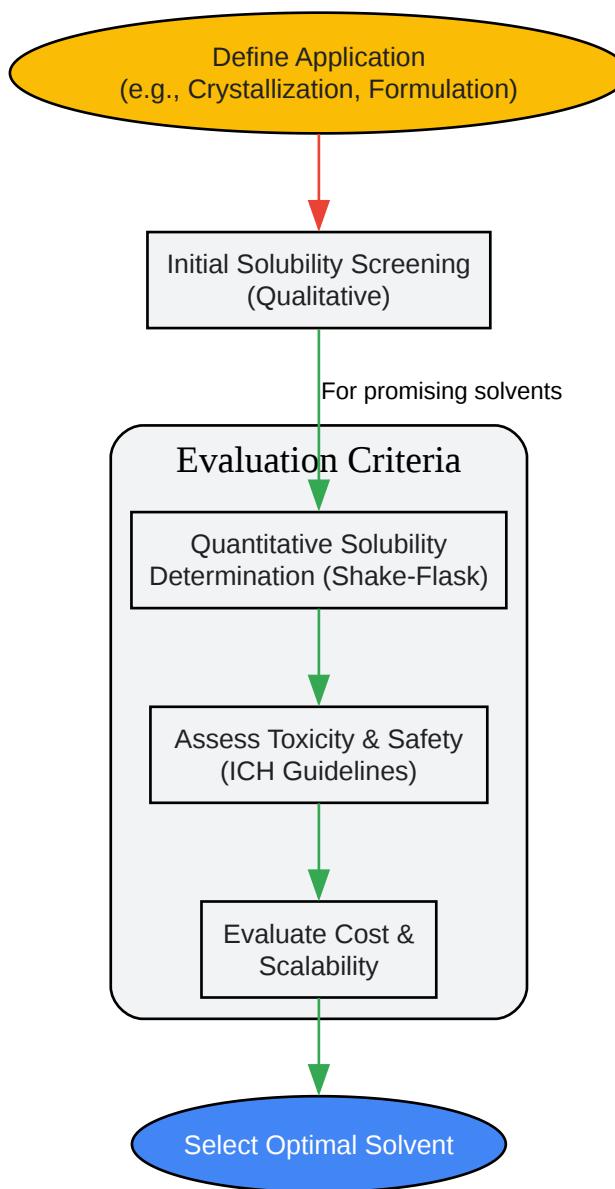
- Quantification:

- Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Prepare a calibration curve using standard solutions of **5-Bromo-2-hydroxybenzophenone** of known concentrations.
- Determine the concentration of **5-Bromo-2-hydroxybenzophenone** in the diluted samples by interpolating from the calibration curve.

- Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **5-Bromo-2-hydroxybenzophenone**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for selecting an appropriate solvent for a specific application can be beneficial for drug development professionals.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solvent selection in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-hydroxybenzophenone | 55082-33-2 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. 55082-33-2 CAS MSDS (5-BROMO-2-HYDROXYBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-Bromo-2-hydroxybenzophénone, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 5. 40530-18-5 CAS MSDS (5-BROMO-2-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of 5-Bromo-2-hydroxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330228#solubility-of-5-bromo-2-hydroxybenzophenone-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com